molecular formula C23H47NO3 B14411980 N,N-Bis(2-hydroxyethyl)nonadecanamide CAS No. 82435-35-6

N,N-Bis(2-hydroxyethyl)nonadecanamide

Cat. No.: B14411980
CAS No.: 82435-35-6
M. Wt: 385.6 g/mol
InChI Key: JKSXZOIESOSDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(2-hydroxyethyl)nonadecanamide is a fatty acid amide derivative characterized by a 19-carbon (nonadecyl) hydrocarbon chain linked to a diethanolamide group. This compound belongs to the class of alkanolamides, which are widely used in industrial applications such as surfactants, emulsifiers, and viscosity modifiers due to their amphiphilic properties.

Properties

CAS No.

82435-35-6

Molecular Formula

C23H47NO3

Molecular Weight

385.6 g/mol

IUPAC Name

N,N-bis(2-hydroxyethyl)nonadecanamide

InChI

InChI=1S/C23H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)24(19-21-25)20-22-26/h25-26H,2-22H2,1H3

InChI Key

JKSXZOIESOSDRC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-hydroxyethyl)nonadecanamide typically involves the reaction of nonadecanoic acid with diethanolamine. The reaction is catalyzed by an acid catalyst such as orthophosphoric acid. The process involves heating the reactants to a temperature of around 140°C to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-hydroxyethyl)nonadecanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form carboxylic acids.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The hydroxyethyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nonadecanoic acid and diethanolamine.

    Reduction: Formation of nonadecanamine and ethanol.

    Substitution: Formation of substituted amides with various alkyl groups.

Scientific Research Applications

N,N-Bis(2-hydroxyethyl)nonadecanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Bis(2-hydroxyethyl)nonadecanamide is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and interaction. This property is particularly useful in emulsification processes. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and bioavailability of various compounds .

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : C25H52N2O3 (inferred from ).
  • Molecular Weight : ~428.69 g/mol.
  • Functional Groups : Two hydroxyethyl groups and a long alkyl chain, enabling hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares N,N-Bis(2-hydroxyethyl)nonadecanamide with structurally related alkanolamides:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Key Features
N,N-Bis(2-hydroxyethyl)dodecanamide 120-40-1 C16H33NO3 287.44 C12 (saturated) Short chain, high water solubility
N,N-Bis(2-hydroxyethyl)octadecenamide 93-83-4 C22H43NO3 369.60 C18 (unsaturated) Unsaturated chain, lower melting point
This compound Not Available C25H52N2O3 428.69 C19 (saturated) Long chain, high lipophilicity
Isooctadecanamide, N,N-bis(2-hydroxyethyl)- 52794-79-3 C22H45NO3 371.60 C18 (branched) Branched chain, improved stability

Key Observations :

  • Chain Length: The 19-carbon chain in nonadecanamide enhances hydrophobicity compared to shorter-chain analogs like dodecanamide (C12) and octadecenamide (C18).
  • Saturation vs. Unsaturation: Unsaturated analogs (e.g., octadecenamide) exhibit lower melting points and better fluidity, making them suitable for liquid surfactants. Nonadecanamide’s saturated structure may favor solid or semi-solid formulations .
  • Branched Chains: Branched derivatives like isooctadecanamide offer improved thermal and oxidative stability, a property that may be extrapolated to nonadecanamide with structural modifications .

Physicochemical Properties

Limited data exist for nonadecanamide, but trends from related compounds suggest:

  • Solubility: Shorter chains (C12) exhibit higher water solubility, while nonadecanamide’s long chain reduces aqueous solubility, favoring organic solvents.
  • Melting Point : Longer chains increase melting points (e.g., C18 branched: ~50–70°C; C19 likely higher).
  • Surfactant Efficiency : Longer chains enhance oil-binding capacity but may reduce foaming efficiency compared to C12 analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.